molecular formula C10H12ClNO2S B1432424 Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate CAS No. 1522031-29-3

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate

Cat. No.: B1432424
CAS No.: 1522031-29-3
M. Wt: 245.73 g/mol
InChI Key: TXXGKWBPHLIALM-UHFFFAOYSA-N
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Description

Nomenclature and Classification

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate operates under a systematic nomenclature that reflects its complex molecular structure according to International Union of Pure and Applied Chemistry guidelines. The compound belongs to the broader classification of thioether compounds due to the presence of a sulfur atom bonded to organic groups, specifically categorized as an aryl alkyl thioether. Additionally, it functions as an ester derivative owing to the carboxylate functional group derived from propanoic acid.

The molecular formula C10H12ClNO2S encompasses several functional groups that define its chemical behavior. The systematic name accurately describes the substitution pattern, where the propanoate backbone carries a sulfanyl group at the 3-position, which is further connected to a 2-amino-5-chlorophenyl aromatic system. This nomenclature system ensures precise identification and distinguishes it from closely related structural analogs.

Table 1: Chemical Identification Data for this compound

Property Value
Chemical Abstracts Service Number 1522031-29-3
Molecular Formula C10H12ClNO2S
Molecular Weight 245.72 g/mol
MDL Number MFCD21945681
Systematic Name This compound

Historical Context and Discovery

The development and characterization of this compound emerged from systematic investigations into thioether chemistry and the exploration of amino-substituted aromatic compounds. The compound represents part of broader research efforts focused on developing synthetic methodologies for creating carbon-sulfur bonds in organic molecules. Historical precedent for such compounds can be traced to earlier work on aryl thioethers, which have demonstrated significant utility in pharmaceutical and materials science applications.

The synthetic approach to this compound typically involves multiple step procedures, including the formation of the thioether linkage and subsequent esterification reactions. Research investigations have established that the reaction conditions, including temperature control, solvent selection, and catalyst employment, prove critical for optimizing yield and purity in the synthesis of this compound. The development of efficient synthetic routes has contributed to making this compound more accessible for research applications.

Table 2: Historical Development Timeline

Aspect Development Period Key Contributions
Thioether Chemistry Mid-20th Century Establishment of fundamental carbon-sulfur bond formation
Amino-Aromatic Compounds 1960s-1980s Development of substituted aniline derivatives
Compound Synthesis Late 20th Century Initial synthetic methodologies
Current Research 21st Century Optimized synthesis and biological evaluation

Research Significance in Organic Chemistry

This compound holds considerable importance in contemporary organic chemistry research due to its unique structural features and reactivity profile. The compound serves as a valuable building block for various chemical transformations, particularly in the construction of more complex molecular architectures. Its significance extends beyond basic research into potential pharmaceutical applications, where compounds containing similar structural motifs have demonstrated biological activity.

The research significance stems from several key factors, including the compound's ability to participate in diverse chemical reactions due to the presence of multiple functional groups. The amino group provides nucleophilic reactivity, while the ester moiety offers opportunities for hydrolysis and transesterification reactions. The chlorinated aromatic ring system enables electrophilic aromatic substitution reactions, and the sulfanyl linkage contributes to the compound's overall stability and biological activity potential.

Table 3: Research Applications and Significance

Research Area Application Significance
Synthetic Chemistry Building block for complex molecules Versatile reactivity profile
Medicinal Chemistry Drug discovery and development Potential biological activity
Materials Science Functional materials development Unique electronic properties
Methodology Development Novel synthetic approaches Advancement of thioether chemistry

Current investigations into this compound focus on understanding its chemical behavior under various reaction conditions and exploring its potential as a pharmaceutical intermediate. The compound's structural complexity provides researchers with opportunities to study fundamental chemical principles while potentially contributing to the development of new therapeutic agents. Research efforts continue to expand the understanding of its synthetic utility and biological properties, establishing it as an important compound within the broader context of organic chemistry research.

Properties

IUPAC Name

methyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2S/c1-14-10(13)4-5-15-9-6-7(11)2-3-8(9)12/h2-3,6H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXGKWBPHLIALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCSC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Properties

Property Value
Chemical Name Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
CAS Number 1522031-29-3
Molecular Formula C₁₀H₁₂ClNO₂S
Molecular Weight 245.73

Preparation Methods

General Synthetic Route

The most widely reported method for synthesizing this compound involves the nucleophilic addition of 2-amino-5-chlorothiophenol to methyl acrylate. This approach is favored for its straightforwardness and efficiency.

Stepwise Reaction Scheme
General Reaction

$$
\text{2-amino-5-chlorothiophenol} + \text{methyl acrylate} \rightarrow \text{this compound}
$$

Optimizing Conditions
  • Solvent: Commonly polar aprotic solvents (e.g., DMF, DMSO) are used to enhance reactivity.
  • Temperature: Moderate heating (typically 40–80°C) accelerates the reaction.
  • Catalyst/Base: Sometimes a mild base (e.g., triethylamine) is added to deprotonate the thiol and increase nucleophilicity.
  • Reaction Time: Varies from 2 to 24 hours depending on scale and temperature.

Detailed Process Table

Step Reactants Conditions Notes
1 2-amino-5-chlorothiophenol Synthesis or purchase High purity improves final yield
2 Methyl acrylate Commercially available Used in slight excess
3 Solvent (e.g., DMF, DMSO) 40–80°C, inert atmosphere Prevents oxidation of thiol
4 Base (optional, e.g., Et₃N) 0.1–0.5 eq Facilitates thiol deprotonation
5 Reaction monitoring TLC, HPLC Ensures completion
6 Workup Aqueous extraction, drying Removes residual reactants and solvent
7 Purification Column chromatography Silica gel, eluent: hexane/ethyl acetate
8 Characterization NMR, IR, MS Confirms structure and purity

Characterization and Quality Control

Research Findings and Optimization

  • Yield and Purity: The nucleophilic addition method typically yields high purity product (>95%) with yields ranging from 65–85%, depending on reaction optimization.
  • Reaction Time: Reduced by using higher temperatures or microwave-assisted synthesis.
  • Green Chemistry: Solvent-free or aqueous-phase protocols are under exploration to minimize environmental impact, though traditional methods dominate current practice.

Summary Table: Key Preparation Data

Parameter Typical Value/Range
Molar Ratio 1:1.1 (thiophenol:acrylate)
Temperature 40–80°C
Reaction Time 2–24 hours
Yield 65–85%
Purity >95% (after purification)
Purification Column chromatography

Notes and Considerations

  • Reactivity: The thiol–ene addition is robust and generally tolerant of functional groups, but moisture and air should be minimized to prevent side reactions.
  • Scale-Up: The method is suitable for both small-scale laboratory synthesis and larger-scale preparations, provided that appropriate safety and environmental controls are in place.
  • Alternative Methods: While the nucleophilic addition route is predominant, other methods (e.g., via different acrylate esters or alternative thiol sources) may be explored for specific applications, but are less commonly reported in the literature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate is a compound of significant interest in various scientific fields, particularly in chemistry and biology. This article explores its applications, focusing on its synthesis, biological activities, and potential therapeutic uses.

Chemistry

In the field of chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance:

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction : Potentially reduces nitro groups to amines.
  • Substitution : Can undergo electrophilic substitution reactions on the aromatic ring.

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets in biological systems, suggesting a role in modulating enzyme activities or inhibiting cell proliferation.

  • Anticancer Properties : In studies assessing its cytotoxic effects on cancer cell lines, this compound exhibited significant inhibition of tumor cell growth. The compound's structure allows for modifications that enhance its water solubility and bioavailability, which are crucial for therapeutic efficacy .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. Compounds derived from similar structures have demonstrated potent HDAC inhibitory activity, indicating that this compound may have similar applications .

Medicinal Chemistry

The exploration of this compound in medicinal chemistry focuses on its potential as a therapeutic agent. Its ability to modify biological pathways makes it a candidate for drug development targeting various diseases, including cancer.

Therapeutic Applications

Research is ongoing to determine the full range of therapeutic applications for this compound. Its unique combination of amino and sulfanyl groups may enhance its binding affinity to biological targets, leading to improved drug-like properties .

Mechanism of Action

The mechanism of action of Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfanyl group may play a role in modulating the compound’s reactivity and binding affinity to target molecules. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to the aryl thioether ester family. Key structural analogs include:

Compound Name Substituents (Phenyl Ring) Ester Group Key Functional Differences
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate 2-amino, 5-chloro Methyl Amino group enhances basicity
Methyl 3-[(5-chloro-2-nitrophenyl)sulfanyl]propanoate 2-nitro, 5-chloro Methyl Nitro group increases lipophilicity
Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate 2-amino, 5-chloro Ethyl Ethyl ester may alter metabolic stability
  • Amino vs.
  • Ester Group Variations: Ethyl esters (e.g., ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate) may exhibit slower hydrolysis rates compared to methyl esters, influencing bioavailability .

Physicochemical Properties

Hypothetical comparisons based on structural trends:

Property This compound Methyl 3-[(5-chloro-2-hydroxyphenyl)sulfanyl]propanoate
Molecular Weight (g/mol) 257.72 258.71
LogP (Predicted) ~2.1 ~1.8
Water Solubility Low (amine enhances polarity slightly) Moderate (hydroxyl improves solubility)
pKa (Amino Group) ~4.5–5.5 N/A (hydroxyl pKa ~10)
  • The amino group in the target compound introduces weak basicity, while hydroxyl analogs (e.g., 5-chloro-2-hydroxyphenyl derivatives) are more polar but less reactive in nucleophilic environments.

Biological Activity

Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a methyl ester functional group attached to a propanoate backbone, with an amino group and a chlorophenyl moiety contributing to its biological properties. The presence of the sulfanyl group is significant for its interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, structure-activity relationship (SAR) studies have shown that modifications in the aromatic rings significantly influence the cytotoxicity of related compounds. Compounds that induce apoptotic death in human tumor cell lines have been synthesized, demonstrating low toxicity towards normal cells while effectively targeting resistant cancer types .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHCT-1160.69
Compound BHeLa11
This compoundTBDTBD

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Studies show that related sulfonamide compounds exhibit strong inhibitory activities, suggesting that this compound may also possess similar properties .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (μM)
Compound CAChE2.14
Compound DUrease1.21
This compoundTBDTBD

The anticancer activity is believed to stem from the compound's ability to induce apoptosis through pathways such as the PI3K/AKT pathway inhibition and activation of pro-apoptotic factors like NOXA and BIM . Furthermore, studies on similar sulfanyl compounds suggest that they may destabilize microtubules, leading to cell cycle arrest and subsequent cell death in cancerous cells .

Case Studies

A notable case study involved the evaluation of a series of synthesized compounds based on structural modifications similar to this compound. These compounds were tested against several human cancer cell lines, revealing significant anticancer properties with IC50 values indicating effective inhibition of cell proliferation .

Q & A

(Basic) What synthetic routes are effective for preparing Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic aromatic substitution, where a thiolate anion reacts with a halogenated aromatic precursor. Key steps include:

  • Protecting the 2-amino group (e.g., acetylation) to prevent side reactions during substitution .
  • Reacting 2-amino-5-chlorobenzenethiol with methyl 3-bromopropanoate in a polar aprotic solvent (e.g., DMF) under inert atmosphere.
  • Deprotection using acidic or basic conditions to regenerate the free amino group.
    Purity optimization involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol. Monitor by TLC and confirm via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

(Basic) Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?

Methodological Answer:

  • IR Spectroscopy : Expect peaks at ~3300 cm⁻¹ (N-H stretch, amino), ~1700 cm⁻¹ (ester C=O), and 650 cm⁻¹ (C-S bond) .
  • ¹H NMR (CDCl₃): δ 6.8–7.3 ppm (aromatic protons), δ 3.7 ppm (ester OCH₃), δ 3.2–3.4 ppm (SCH₂CH₂COO), and δ 2.5 ppm (NH₂ exchangeable signal).
  • ¹³C NMR : δ 172 ppm (ester carbonyl), δ 125–140 ppm (aromatic carbons), δ 35–40 ppm (S-linked CH₂).
    For structural ambiguity, use 2D NMR (HSQC, HMBC) to correlate sulfanyl and aromatic protons .

(Advanced) How can crystallographic data resolve conflicting structural assignments of sulfanyl-linked derivatives?

Methodological Answer:
X-ray crystallography provides unambiguous confirmation of the sulfanyl linkage and spatial arrangement. For example:

  • In Methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate (a structural analog), crystallography confirmed a monoclinic lattice (space group P2₁/n, a = 4.9146 Å, b = 26.5065 Å, c = 14.0900 Å) with intermolecular hydrogen bonds stabilizing the structure .
  • Apply similar methods by growing single crystals via slow evaporation (solvent: DMSO/water) and refining data using software like SHELXL .

(Advanced) What strategies mitigate discrepancies between computational and experimental NMR chemical shifts?

Methodological Answer:

  • Re-optimize DFT parameters : Use B3LYP/6-311+G(d,p) basis set for better accuracy in predicting shifts.
  • Account for solvent effects : Simulate shifts in CDCl₃ or DMSO using the IEFPCM model.
  • Cross-validate with experimental 2D NMR (e.g., NOESY to confirm spatial proximity of aromatic and sulfanyl protons) .

(Basic) How should researchers analyze and quantify synthetic impurities in this compound?

Methodological Answer:

  • HPLC-MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor at 254 nm.
  • Reference standards : Compare retention times and mass spectra to known impurities (e.g., methyl propanoate derivatives with dechlorinated or oxidized aryl groups) .
  • Limit of detection : Optimize to ≤0.1% using spiked calibration curves.

(Advanced) What in vitro assays evaluate the metabolic stability of the sulfanyl-propanoate moiety?

Methodological Answer:

  • Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL protein) in NADPH-containing buffer. Quench with acetonitrile at timed intervals.
  • LC-MS/MS analysis : Track parent compound depletion. Calculate half-life (t₁/₂) using pseudo-first-order kinetics.
  • Identify metabolites : Use high-resolution MS to detect hydroxylation (e.g., +16 Da) or ester hydrolysis (free propanoic acid, +18 Da) .

(Advanced) How do substituents on the aromatic ring influence the compound’s electronic properties and reactivity?

Methodological Answer:

  • Hammett analysis : The electron-withdrawing Cl at position 5 deactivates the ring, directing electrophilic substitution to position 4.
  • DFT calculations : Calculate Fukui indices to predict sites for nucleophilic/electrophilic attack.
  • Cyclic voltammetry : Measure redox potentials to assess the impact of the amino and sulfanyl groups on electron density .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use in a fume hood.
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste.
  • Storage : Keep in airtight containers at 4°C, away from oxidizers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(2-amino-5-chlorophenyl)sulfanyl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.